1-Oxacyclohexadecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacyclohexadecane-2,5-dione is a cyclic organic compound with the molecular formula C15H26O3 It is characterized by a 16-membered ring containing two ketone groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclohexadecane-2,5-dione can be synthesized through several methods. This method typically requires an acid catalyst and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclohexadecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
1-Oxacyclohexadecane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-oxacyclohexadecane-2,5-dione exerts its effects involves interactions with various molecular targets. For example, its neurotoxicity is attributed to its ability to react with lysine residues in proteins, forming Schiff bases and pyrroles, which then undergo oxidation and cross-linking, leading to protein denaturation and cellular damage .
Comparison with Similar Compounds
Oxacyclohexadecane: A similar cyclic compound without the ketone groups.
Hexane-2,5-dione: Another diketone with a simpler structure but similar reactivity.
Uniqueness: 1-Oxacyclohexadecane-2,5-dione is unique due to its large ring size and the presence of two ketone groups, which confer distinct chemical properties and reactivity compared to smaller cyclic diketones or non-ketone analogs .
Properties
CAS No. |
126695-94-1 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
oxacyclohexadecane-2,5-dione |
InChI |
InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13-18-15(17)12-11-14/h1-13H2 |
InChI Key |
GAELBVRMXHDMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)CCC(=O)OCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.